molecular formula C22H16N2O B13135400 4,6-Diphenyl-1-(2-pyridyl)-2-pyridone CAS No. 62219-18-5

4,6-Diphenyl-1-(2-pyridyl)-2-pyridone

Cat. No.: B13135400
CAS No.: 62219-18-5
M. Wt: 324.4 g/mol
InChI Key: GJCCSLWSOBMUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diphenyl-1-(2-pyridyl)-2-pyridone is a chemical compound of significant interest in medicinal chemistry and organic synthesis. It belongs to the 2-pyridone class of heterocycles, a privileged scaffold frequently found in bioactive natural products and pharmaceutical agents due to its versatile reactivity and ability to interact with biological targets . The 2-pyridone core is recognized as a critical pharmacophore, serving as a common warhead in enzyme inhibitors, such as EZH2 inhibitors used in cancer therapy . This specific derivative, with its diphenyl and pyridyl substitutions, is a valuable building block for the diversity-oriented synthesis of more complex molecules. Researchers utilize it to create libraries of derivatives for high-throughput screening in drug discovery campaigns . Its structure makes it a promising precursor for developing potent antimicrobial agents, as 2-pyridone derivatives have demonstrated strong activity against a range of bacterial strains, including MRSA, by inhibiting bacterial type II topoisomerase and DNA gyrase . Furthermore, structurally analogous 4,6-diphenyl-3-cyano-2-pyridone derivatives have shown exceptional in vitro and in vivo anti-liver cancer activity by inducing apoptosis and inhibiting proto-oncogene kinases like PIM-1, highlighting the therapeutic potential of this chemical class . The compound's synthetic utility is also underscored by its role in advanced catalytic methods, such as palladium/norbornene cooperative catalysis, which allows for rapid dual-functionalization to generate structurally diverse 2-pyridone derivatives for structure-activity relationship (SAR) studies . For Research Use Only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62219-18-5

Molecular Formula

C22H16N2O

Molecular Weight

324.4 g/mol

IUPAC Name

4,6-diphenyl-1-pyridin-2-ylpyridin-2-one

InChI

InChI=1S/C22H16N2O/c25-22-16-19(17-9-3-1-4-10-17)15-20(18-11-5-2-6-12-18)24(22)21-13-7-8-14-23-21/h1-16H

InChI Key

GJCCSLWSOBMUTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the 2-Pyridone Core in Substituted Analogues

The formation of the central 2-pyridone heterocycle is a critical step in the synthesis of these complex molecules. A variety of methods, including cycloaddition reactions, condensation and annulation strategies, rearrangement reactions, and modern microwave-assisted techniques, have been successfully employed.

Cycloaddition Reactions (e.g., [2+2+2], [4+2] Annulations)

Cycloaddition reactions offer an efficient and atom-economical approach to the synthesis of the 2-pyridone core. These reactions involve the combination of multiple unsaturated components to form a cyclic product in a single step.

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions have emerged as a powerful tool for the construction of pyridine (B92270) and pyridone rings. rsc.org This reaction typically involves the cyclotrimerization of two alkyne units and a nitrile or an isocyanate. Specifically for 2-pyridone synthesis, the reaction between two molecules of an alkyne and one molecule of an isocyanate provides a direct route to the pyridone ring. nih.gov Rhodium-catalyzed intermolecular [2+2+2] cycloadditions of terminal alkynes with various isocyanates have been shown to be highly regioselective, yielding 4,6-substituted 2-pyridones in good to excellent yields. nih.gov The use of phosphoramidite (B1245037) ligands is crucial in these reactions to prevent the common side reactions of alkyne dimerization and trimerization. nih.gov Other transition metals like cobalt and nickel have also been utilized to catalyze these cycloadditions. nih.gov

[4+2] Annulations: The Diels-Alder reaction, a [4+2] cycloaddition, and its variations are widely used for the synthesis of six-membered heterocyclic rings, including 2-pyridones. A facile and efficient [4+2] annulation of in situ generated azadienes from N-propargylamines and active methylene (B1212753) compounds can produce structurally diverse 2-pyridones in good yields. organic-chemistry.org

Condensation Reactions and Heterocycle Annulation (e.g., Guareschi–Thorpe Variants, Povarov Reaction)

Condensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule like water, are a cornerstone of heterocyclic synthesis.

Guareschi–Thorpe Variants: The Guareschi-Thorpe reaction is a classic method for synthesizing substituted 2-pyridones. It traditionally involves the condensation of a cyanoacetamide with a 1,3-diketone or a β-keto ester. nih.gov Modern variations of this reaction have been developed to improve yields and expand its scope. For instance, a modified Guareschi–Thorpe cyclization using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base allows for the efficient synthesis of substituted pyridones from β-keto esters and 2-cyanoacetamide (B1669375) in good to excellent yields. nih.gov

Povarov Reaction: The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene, typically catalyzed by a Lewis acid, to form tetrahydroquinolines. irjms.com This reaction can be adapted to synthesize fused 2-pyridone systems. For example, a BF3·OEt2 catalyzed intramolecular Povarov reaction has been used to synthesize chromenopyridine fused thiazolino-2-pyridone peptidomimetics. acs.org This methodology allows for the generation of polyheterocycles with diverse substitution patterns. acs.org The reaction proceeds through the activation of the imine by the Lewis acid, followed by electrophilic addition of the alkene and subsequent cyclization. irjms.com

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis (MAOS) has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity. The synthesis of 2-pyridones and their derivatives has significantly benefited from this technology. Microwave irradiation has been successfully employed in various reactions for the construction of the 2-pyridone ring, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. For example, N-substituted 4,6-dimethyl-3-cyano-2-pyridones have been obtained in good yields from acetylacetone (B45752) and the corresponding N-substituted cyanoacetamide using microwave synthesis with piperidine (B6355638) as a catalyst.

Introduction of the 4,6-Diphenyl Substituents

The introduction of the specific 4,6-diphenyl substituents can be achieved either by using appropriately substituted starting materials in the ring-forming reactions described above or by modifying a pre-existing heterocyclic core.

Precursor-Based Synthesis (e.g., from 4,6-diphenyl-2-pyrones)

One of the most direct methods to obtain 4,6-diphenyl-2-pyridones is to start from a precursor that already contains the desired phenyl groups at the 4- and 6-positions. 4,6-Diphenyl-2-pyrone is an ideal such precursor. The conversion of a 2-pyrone to a 2-pyridone can be achieved by reaction with an appropriate nitrogen source, such as an amine or ammonia (B1221849). For instance, the reaction of 2,6-bis(hetaryl)-4-pyrones with ammonia has been shown to afford the corresponding 2,6-bis(hetaryl)pyridines. This type of ring transformation involves a nucleophilic attack on the pyrone ring, followed by ring-opening and subsequent recyclization to form the pyridone ring.

Similarly, 2-arylamino-4,6-diphenylpyrylium salts, which can be considered derivatives of 4,6-diphenyl-2-pyrone, are readily converted into 2-pyridones. rsc.org This transformation highlights the utility of pyrone-based structures as synthons for the corresponding pyridones.

Functional Group Transformations and Cross-Coupling Strategies

The 4,6-diphenyl-2-pyridone (B1622997) scaffold serves as a versatile platform for a variety of functional group transformations and cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. While direct cross-coupling on the fully elaborated 4,6-Diphenyl-1-(2-pyridyl)-2-pyridone is less documented, transformations on the parent 4,6-diphenyl-2(1H)-pyridone are instrumental.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for C-C bond formation. For instance, halogenated derivatives of 4,6-diphenyl-2-pyridone can be subjected to Suzuki-Miyaura coupling with various boronic acids to introduce new aryl or heteroaryl substituents. This methodology has been successfully applied to synthesize 2,4,6-triaryl pyridines from 4,6-diarylated pyridin-2(1H)-one derivatives, demonstrating the feasibility of such transformations on this scaffold. The Heck reaction, which couples aryl or vinyl halides with alkenes, also presents a viable route for the vinylation of the pyridone core, provided a suitable halo-substituted precursor is available.

The following table summarizes potential cross-coupling strategies for the derivatization of the 4,6-diphenyl-2-pyridone scaffold.

Cross-Coupling ReactionSubstrateReagentCatalystPotential Product
Suzuki-Miyaura 3-Bromo-4,6-diphenyl-2(1H)-pyridoneArylboronic acidPd(PPh₃)₄3-Aryl-4,6-diphenyl-2(1H)-pyridone
Heck 3-Iodo-4,6-diphenyl-2(1H)-pyridoneAlkenePd(OAc)₂3-Alkenyl-4,6-diphenyl-2(1H)-pyridone
Stille 3-Triflyloxy-4,6-diphenyl-2(1H)-pyridoneOrganostannanePd(PPh₃)₄3-Substituted-4,6-diphenyl-2(1H)-pyridone

These functionalized pyridones can then undergo N-arylation to yield the corresponding 1-(2-pyridyl) derivatives.

N-Substitution with the 2-Pyridyl Moiety

The introduction of the 2-pyridyl group at the nitrogen atom of the 4,6-diphenyl-2-pyridone core is a crucial step in the synthesis of the target compound. This transformation is typically achieved through N-arylation methods.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a widely employed method for forming C-N bonds. This reaction is particularly suitable for the N-arylation of 2-pyridones. rsc.orgorganic-chemistry.orgewha.ac.kr In a typical procedure, 4,6-diphenyl-2(1H)-pyridone would be reacted with a 2-halopyridine, such as 2-bromopyridine (B144113) or 2-chloropyridine, in the presence of a copper catalyst, a base, and a suitable solvent.

The reaction conditions for the Cu-catalyzed N-arylation of 2-pyridones have been extensively studied and optimized. A variety of copper sources, ligands, bases, and solvents can be used to achieve high yields of the desired N-arylated product.

Catalyst SystemBaseSolventTemperatureYield
CuI / LigandK₂CO₃Dioxane110 °CGood to Excellent
Cu(OAc)₂Cs₂CO₃Toluene120 °CGood
Cu₂OK₃PO₄DMF100 °CModerate to Good

Note: This table represents typical conditions for Cu-catalyzed N-arylation of 2-pyridones and is expected to be applicable to the synthesis of this compound.

A key aspect of the N-arylation of 2-pyridones is the regioselectivity of the reaction. 2-Pyridones exist in equilibrium with their tautomeric form, 2-hydroxypyridine (B17775). While alkylation can sometimes lead to a mixture of N- and O-alkylated products, N-arylation reactions, particularly those catalyzed by copper, generally show high selectivity for the nitrogen atom. This selectivity is attributed to the harder nature of the arylating agent and the specific mechanism of the copper-catalyzed reaction, which favors the formation of the thermodynamically more stable N-aryl product.

The choice of reaction conditions can further influence the regioselectivity. For instance, the use of diaryliodonium salts as arylating agents in the presence of a copper catalyst has been shown to provide excellent yields of N-aryl-2-pyridones at room temperature, with high N-selectivity. organic-chemistry.orgewha.ac.kr

Derivatization and Further Functionalization of the Pyridone Scaffold

Once the this compound scaffold is assembled, it can be further modified to introduce additional complexity and functionality. C-H bond functionalization and the introduction of other substituents are key strategies in this regard.

Direct C-H bond functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds. bohrium.com In the case of this compound, the N-pyridyl group can act as a directing group, facilitating the regioselective functionalization of the pyridone ring.

Rhodium-catalyzed C-H activation has been successfully employed for the C6-alkenylation and annulation of 1-(2-pyridyl)-2-pyridones with terminal alkynes. bohrium.com This suggests that the C-H bond at the C6 position of the pyridone ring in this compound would be susceptible to similar transformations. The reaction pathway can be controlled by the choice of catalyst and additives, leading to either C6-alkenylated products or fused quinolinone systems. bohrium.com

ReactionCatalystAdditiveProduct
C6-Alkenylation[CpRhCl₂]₂NaOAc6-Alkenyl-4,6-diphenyl-1-(2-pyridyl)-2-pyridone
Annulation[CpRh(MeCN)₃][SbF₆]₂FeCl₃Fused quinolinone derivative

Note: This table is based on the reactivity of 1-(2-pyridyl)-2-pyridones and is expected to be applicable to the 4,6-diphenyl substituted analogue.

The pyridone scaffold can be further functionalized by the introduction of various electron-withdrawing groups, such as cyano (CN) and arylazo (N=N-Ar) moieties. These groups can significantly alter the electronic and photophysical properties of the molecule.

Cyano Group Introduction: The synthesis of 3-cyano-4,6-diaryl-2(1H)-pyridones has been achieved through multicomponent reactions. For instance, the reaction of a chalcone (B49325) (1,3-diaryl-2-propen-1-one) with cyanoacetamide in the presence of a base is a common method for constructing the 3-cyano-2-pyridone core. While this is typically a de novo synthesis of the pyridone ring, it highlights a viable pathway to access the 3-cyano derivative of the 4,6-diphenyl-2-pyridone scaffold, which could then be N-arylated.

Arylazo Group Introduction: The introduction of an arylazo group is typically achieved through a diazo coupling reaction. A series of 5-arylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridone dyes have been synthesized by reacting the corresponding diazonium salt with 6-hydroxy-4-phenyl-3-cyano-2-pyridone. rsc.orgnih.gov This methodology could be adapted for the synthesis of 3- or 5-arylazo derivatives of this compound, likely proceeding through an electrophilic aromatic substitution mechanism on the pyridone ring.

Functional GroupReagentReaction TypePosition of Substitution
CyanoCyanoacetamideMulticomponent ReactionC3
ArylazoAryl Diazonium SaltDiazo CouplingC3 or C5

Mechanistic Elucidation of Key Synthetic Transformations

The synthesis of the 2-pyridone core, particularly in complex structures such as this compound, involves a variety of sophisticated chemical transformations. The elucidation of the mechanisms underlying these reactions is crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies. Key mechanistic pathways often involve the strategic use of transition metal catalysts, acid or base catalysis to promote cyclization and condensation events, and the elegant design of tandem or cascade reaction sequences for efficient molecular assembly.

Role of Transition Metal Catalysts (e.g., Gold, Palladium, Platinum, Rhodium, Cobalt, Copper)

Transition metal catalysis is a cornerstone in the synthesis of 2-pyridones, offering efficient and selective pathways through mechanisms such as C-H activation, cross-coupling, and cycloaddition reactions. iipseries.org While direct catalytic routes to this compound are specific, the mechanisms employed for the synthesis of substituted 2-pyridones are broadly applicable.

Palladium (Pd): Palladium catalysts are widely used for C-H functionalization to introduce aryl groups onto the 2-pyridone core. researchgate.net A plausible mechanism for a Pd(II)-catalyzed C5-selective arylation involves a concerted metalation-deprotonation (CMD) pathway. The 2-pyridone substrate coordinates to the Pd(II) center, followed by the abstraction of a proton from the C5 position by a basic ligand or additive, leading to a palladacycle intermediate. Reductive elimination after coordination of an aryl halide (Ar-I) furnishes the C5-arylated 2-pyridone and regenerates the active catalyst. researchgate.net

Rhodium (Rh): Rhodium(III) catalysts are effective in constructing highly substituted 2-pyridone scaffolds via C-H activation and annulation. iipseries.orgresearchgate.net For instance, the reaction of α,β-unsaturated oximes with alkynes can proceed through a C-H/N-H annulation. The mechanism is believed to involve the coordination of the substrate to the Rh(III) center, followed by C-H activation to form a rhodacycle. Subsequent migratory insertion of the alkyne and reductive elimination leads to the cyclized 2-pyridone product. researchgate.net

Gold (Au): Cationic gold(I) catalysts have been employed in the cycloisomerization of N-alkenyl alkynylamides to form substituted 2-pyridones. organic-chemistry.org The proposed mechanism involves the π-activation of the alkyne moiety by the Au(I) catalyst, which facilitates a nucleophilic attack from the enamide nitrogen. This 6-endo-dig cyclization results in a vinyl-gold intermediate, which upon protodeauration yields the 2-pyridone ring. organic-chemistry.orgorganic-chemistry.org

Cobalt (Co): Cobalt(III) catalysis enables the redox-neutral annulation of acrylamides with vinylene carbonate to provide 2-pyridones. organic-chemistry.org The mechanism likely involves C-H activation of the acrylamide, directed by the amide group, to form a cobaltacycle intermediate. Coordination and insertion of vinylene carbonate, followed by reductive elimination, constructs the pyridone ring. organic-chemistry.org

Copper (Cu): Copper-catalyzed reactions, such as Chan-Lam couplings, have been explored for N-arylation of the pyridone ring, although O-arylation can be a competing pathway. d-nb.info Copper(II) triflate has also been shown to catalyze the aza-Diels-Alder reaction between imines and dienes to afford dihydropyridones, which can be precursors to 2-pyridones. organic-chemistry.org

The table below summarizes the roles of various transition metal catalysts in the synthesis of 2-pyridone derivatives.

Table 1: Mechanistic Roles of Transition Metal Catalysts in 2-Pyridone Synthesis

Catalyst Metal Key Reaction Type Mechanistic Steps Ref.
Pd(OAc)₂ Palladium C-H Arylation Concerted Metalation-Deprotonation, Reductive Elimination researchgate.net
[RhCp*Cl₂]₂ Rhodium C-H Annulation C-H Activation, Migratory Insertion, Reductive Elimination iipseries.orgresearchgate.net
Au(I)/PPh₃ Gold Cycloisomerization Alkyne π-Activation, 6-endo-dig Cyclization, Protodeauration organic-chemistry.orgorganic-chemistry.org
Co(III) Cobalt Redox-Neutral Annulation C-H Activation, Insertion, Reductive Elimination organic-chemistry.org
Cu(OTf)₂ Copper Aza-Diels-Alder Lewis Acid Catalysis of Cycloaddition organic-chemistry.org

Acid- and Base-Catalyzed Processes

Acid and base catalysis are fundamental strategies for synthesizing the 2-pyridone ring, often promoting crucial condensation and cyclization steps. iipseries.org

Base-Catalyzed Processes: The synthesis of 4,6-diaryl-2-pyridones can be achieved through the base-catalyzed reaction of a chalcone (1,3-diaryl-2-propen-1-one) with a suitable nitrogen source like glycine. iajpr.com A strong base, such as potassium hydroxide (B78521) (KOH), facilitates the cyclization. The mechanism likely begins with the deprotonation of the α-carbon of the chalcone or the amine of glycine. This is followed by a Michael addition of the nitrogen nucleophile to the α,β-unsaturated ketone system of the chalcone. Subsequent intramolecular condensation (e.g., an aldol-type reaction) and dehydration/aromatization lead to the formation of the stable 2-pyridone ring. researchgate.netiajpr.com

Another important base-catalyzed route is the intramolecular aldol-type cyclization of N-(3-oxoalkenyl)amides to yield 3-phenyl-2(1H)-pyridinones. researchgate.net The base abstracts an acidic proton to generate an enolate, which then attacks the amide carbonyl intramolecularly, followed by dehydration to form the pyridone ring.

Acid-Catalyzed Processes: Acid catalysis is often employed in cyclization reactions to form the pyridone scaffold. The Vilsmeier-Haack reaction, for example, can be used to synthesize halogenated pyridin-2(1H)-ones from acyclic substrates like 1-acetyl-1-carbamoyl cyclopropanes using POCl₃ in DMF. iipseries.org The Vilsmeier reagent ([CHCl=N(CH₃)₂]⁺Cl⁻) acts as an electrophile, initiating a cascade of reactions including ring-opening of the cyclopropane, cyclization, and aromatization to yield the functionalized 2-pyridone.

A classic example of a related transformation is the conversion of pyridine N-oxide to 2-pyridone using acetic anhydride. stackexchange.comguidechem.com In this process, the N-oxide oxygen attacks the acetic anhydride, making the C2 position of the pyridine ring highly electrophilic. Acetate (B1210297) then acts as a nucleophile, attacking the C2 position. Subsequent elimination and hydrolysis of the acetate group forms 2-hydroxypyridine, which exists in tautomeric equilibrium with the more stable 2-pyridone form. stackexchange.comguidechem.com

Table 2: Examples of Acid- and Base-Catalyzed Reactions in 2-Pyridone Synthesis

Catalyst Type Catalyst/Reagent Starting Materials Key Mechanistic Step Product Type Ref.
Base KOH Chalcone, Glycine Michael Addition, Intramolecular Condensation 4,6-Diaryl-2-pyridone iajpr.com
Base tert-BuOK α,β-Unsaturated Ketone, Cyanoacetamide Condensation/Cyclization Substituted 2-pyridone iipseries.org
Acid POCl₃/DMF 1-Acetyl-1-carbamoyl cyclopropane Vilsmeier-Haack Reaction, Cyclization Halogenated 2-pyridone iipseries.org
Acid (Promoter) Acetic Anhydride Pyridine N-oxide Electrophilic Activation, Nucleophilic Attack, Rearrangement 2-Pyridone stackexchange.comguidechem.com

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions provide an elegant and efficient approach to synthesizing complex molecules like substituted 2-pyridones from simple precursors in a single operation, minimizing waste and purification steps. These sequences involve multiple bond-forming events occurring consecutively without the isolation of intermediates.

A notable example is a tandem [3+3] annulation, which involves a Michael addition followed by cyclization. iipseries.org In this sequence, a nucleophile adds to an α,β-unsaturated system, and the resulting intermediate undergoes an intramolecular cyclization to form the six-membered pyridone ring. This strategy allows for the rapid construction of the core scaffold.

Gold-catalyzed reactions are particularly well-suited for initiating cascade sequences. An efficient synthesis of masked 2-pyridones has been developed from 1,3-enynyl esters via a one-pot, two-step cascade. acs.org The sequence begins with a gold-catalyzed cycloisomerization of the enyne to form a cyclopentadiene (B3395910) intermediate. This is followed in the same pot by a phenyliodonium (B1259483) diacetate (PIDA)-mediated oxidative nitrogen insertion using ammonium (B1175870) carbamate (B1207046) as the nitrogen source. This powerful cascade rapidly builds molecular complexity, leading to highly functionalized bicyclic masked 2-pyridones. acs.org

Table 3: Tandem and Cascade Reactions for 2-Pyridone Synthesis

Reaction Type Catalyst/Reagent Starting Materials Mechanistic Sequence Ref.
Tandem Annulation Base (e.g., NaH) 1,3-Disubstituted Prop-2-en-1-ones, Amides Michael Addition → Intramolecular Cyclization iipseries.org
Cascade Reaction Au(I) catalyst, then PIDA/NH₂CO₂NH₄ 1,3-Enynyl esters Cycloisomerization → Oxidative Nitrogen Insertion acs.org

Coordination Chemistry and Ligand Properties

Ligand Design and Binding Modes of 4,6-Diphenyl-1-(2-pyridyl)-2-pyridone and Related P,N-Hybrid Ligands

The design of this compound as a ligand is centered on its potential to act as a bidentate chelator, a characteristic shared by related P,N-hybrid and N,N-bidentate ligands. mdpi.comnih.govresearchgate.net The presence of multiple nitrogen and oxygen heteroatoms provides several potential coordination sites.

Bidentate Coordination through Pyridyl Nitrogen and Pyridone Oxygen/Nitrogen

The 2-pyridonate structure is recognized as a versatile LX-type donor, belonging to the 1,3-N,O-hetero-bidentate ligand family. rsc.org This framework allows for coordination with a metal center in a bidentate fashion. The primary binding sites are the nitrogen atom of the 2-pyridyl substituent and the exocyclic oxygen atom of the pyridone ring. This N,O-coordination mode is a common feature for pyridonate-based ligands. rsc.org Alternatively, in a manner similar to related 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands, coordination could potentially occur in an N,N-bidentate fashion through the pyridyl nitrogen and the pyridone ring nitrogen. rsc.org The delocalized negative charge between the nitrogen and oxygen atoms in the deprotonated pyridonate form makes for a rich diversity of bonding motifs. rsc.org

Chelating Properties in Metal Complexes

When this compound coordinates to a metal center through two donor atoms simultaneously, it functions as a chelating ligand, forming a stable metallacycle. This chelating effect enhances the thermodynamic stability of the resulting metal complex compared to complexes with analogous monodentate ligands. The chelating behavior has been well-documented for structurally similar P,N and N,N ligands, such as 2-(2'-pyridyl)-4,6-diphenylphosphinine and 2-(2'-pyridyl)-4,6-diphenylpyridine, which form stable five-membered chelate rings with various transition metals. researchgate.netnih.gov This established precedent strongly supports the capacity of this compound to form robust chelate complexes.

Role of Substituents in Modulating Coordination Affinity and Selectivity

Substituents play a critical role in tuning the electronic and steric properties of a ligand, which in turn influences its coordination behavior. nih.govacs.org In this compound, the two phenyl groups at the 4 and 6 positions of the pyridone ring are significant.

Electronic Effects: The phenyl groups can influence the electron density on the pyridone ring and its donor atoms. Depending on further substitution on these phenyl rings, they can act as electron-donating or electron-withdrawing groups, thereby modulating the Lewis basicity of the pyridone oxygen and nitrogen atoms. nih.govcdnsciencepub.com Increased electron density at the donor atoms generally leads to stronger coordination bonds with metal centers. rsc.org

Steric Effects: The bulky nature of the phenyl groups provides considerable steric hindrance around the coordination sphere. This can influence the geometry of the resulting metal complex, affect the approach of other ligands, and potentially enhance the stability of the complex by shielding the metal center from unwanted reactions.

By modifying these substituents, it is possible to fine-tune the ligand's affinity and selectivity for specific metal ions, a fundamental principle in the rational design of catalysts and functional materials. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using pyridyl-pyridone and related ligands typically involves the reaction of the ligand with a suitable metal salt or precursor in an appropriate solvent.

Formation of Transition Metal Complexes (e.g., with Rh(I), Rh(III), Ir(III), Pd(II), Pt(II))

The versatile coordination ability of ligands structurally analogous to this compound has been demonstrated through the successful synthesis of a variety of transition metal complexes. A closely related P,N-hybrid ligand, 2-(2'-pyridyl)-4,6-diphenylphosphinine, has been shown to react with various metal precursors to form stable complexes. nih.govnih.gov

Palladium(II) and Platinum(II): Complexes such as [PdCl2(L)] and [PtCl2(L)] (where L is the analogous P,N ligand) have been synthesized. nih.gov These reactions typically involve treating the ligand with a Pd(II) or Pt(II) salt, such as K2[PdCl4] or K2[PtCl4]. researchgate.net The resulting complexes often exhibit a square-planar geometry, which is characteristic of d8 metal ions like Pd(II) and Pt(II). nih.gov

Rhodium(III) and Iridium(III): Cationic Rh(III) and Ir(III) complexes have been prepared using precursors like [RhCl2(Cp)]2 and [IrCl2(Cp)]2. nih.gov These reactions yield mononuclear coordination compounds with the general formula [MCl(Cp*)(L)]+, demonstrating the ligand's ability to coordinate to higher oxidation state metals. nih.govnih.gov

Rhodium(I): While specific examples with this exact ligand are not detailed, related Rh(I) complexes are often synthesized from precursors like [Rh(CO)2Cl]2 or [Rh(COD)Cl]2, leading to complexes that can serve as precursors for further reactivity or catalysis. mdpi.com

The table below summarizes representative metal complexes formed with a structurally analogous P,N-hybrid ligand.

Metal CenterOxidation StateExample Complex FormulaPrecursor
Palladium+2[PdCl₂(L)](COD)PdCl₂
Platinum+2[PtCl₂(L)](COD)PtCl₂
Rhodium+3[RhCl(Cp)(L)]Cl[RhCl₂(Cp)]₂
Iridium+3[IrCl(Cp)(L)]Cl[IrCl₂(Cp)]₂

L represents the analogous ligand 2-(2'-pyridyl)-4,6-diphenylphosphinine.

Structural Elucidation via X-ray Diffraction

For example, X-ray analysis of [PdCl2(L)] and [PtCl2(L)] confirmed the bidentate P,N-coordination of the ligand and revealed a distorted square-planar geometry around the metal centers. nih.gov Similarly, the crystal structures of the [RhCl(Cp)(L)]Cl and [IrCl(Cp)(L)]Cl complexes confirmed their mononuclear nature and the expected coordination of the ligand to the Rh(III) and Ir(III) centers. nih.gov These structural studies are crucial for understanding the bonding within the complexes and for correlating their structure with their chemical reactivity and properties.

Spectroscopic Analysis of Coordination Compounds (e.g., NMR, IR, UV-Vis)

The characterization of coordination compounds of this compound relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each method provides a unique window into the molecular structure and electronic environment of the metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these complexes in solution. Upon coordination to a metal ion, the chemical shifts of the protons and carbons on the pyridone and pyridyl rings are expected to change significantly compared to the free ligand. The magnitude and direction of these shifts can provide information about the coordination mode of the ligand and the nature of the metal-ligand bond. For instance, in palladium(II) complexes with pyridine-based ligands, the chemical shifts of the protons ortho to the coordinating nitrogen atom are typically shifted downfield upon coordination.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the pyridone moiety. The free this compound ligand will exhibit a characteristic C=O stretching frequency. Upon coordination to a metal center through the oxygen atom of the carbonyl group, this stretching frequency is expected to shift to a lower wavenumber, providing direct evidence of coordination. The magnitude of this shift can also offer insights into the strength of the metal-oxygen bond. Studies on complexes of 4-pyridones have shown that large shifts to lower frequencies of the carbonyl band are indicative of coordination to a Lewis acid. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the coordination compounds provide information about the electronic transitions within the molecule. The free ligand typically displays π-π* transitions in the UV region. Upon complexation, new absorption bands may appear in the visible region, which can be attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. The position and intensity of these bands are sensitive to the nature of the metal ion, its oxidation state, and the coordination geometry.

Interactive Table: Expected Spectroscopic Shifts Upon Coordination

Spectroscopic TechniqueObservableExpected Change Upon Coordination
¹H NMR Chemical shifts of pyridyl and pyridone protonsSignificant downfield or upfield shifts, particularly for protons near the coordination site.
¹³C NMR Chemical shifts of pyridyl and pyridone carbonsShifts in carbon resonances, especially the carbonyl carbon, indicating changes in electron density.
IR Spectroscopy Carbonyl (C=O) stretching frequencyShift to lower wavenumber (red shift) upon coordination of the carbonyl oxygen to the metal center.
UV-Vis Spectroscopy Absorption maxima (λmax)Appearance of new charge-transfer bands in the visible region; shifts in ligand-centered π-π* transitions.

Reactivity and Stability of Metal-Pyridone Complexes

The metal complexes of this compound exhibit a range of chemical behaviors that are crucial for their potential applications, particularly in catalysis.

Ligand Exchange Reactions

Ligand exchange reactions are fundamental to the reactivity of coordination compounds and play a critical role in many catalytic cycles. In the context of metal complexes of this compound, the lability of the pyridone ligand or other co-ligands can influence the complex's ability to interact with substrates.

The kinetics and mechanism of ligand exchange can be influenced by several factors, including the nature of the metal ion, the solvent, and the steric and electronic properties of the ligands involved. For instance, in square planar Pd(II) complexes, ligand exchange can proceed through associative or dissociative pathways. The presence of bulky phenyl groups on the pyridone ring of this compound may sterically hinder the approach of incoming ligands, potentially favoring a dissociative mechanism.

Proton Relay Mechanisms in Homogeneous Catalysis

The structure of this compound, with its pyridone and pyridyl nitrogen atoms, suggests a potential role for its metal complexes in catalytic reactions involving proton transfer. The pyridone moiety, in particular, can act as a proton shuttle, facilitating proton relay mechanisms that are often crucial in homogeneous catalysis.

In such mechanisms, the pyridone ligand can accept a proton from a substrate or a protic solvent and then transfer it to another part of the substrate or to another molecule in the catalytic cycle. This can lower the activation energy of the reaction and enhance the catalytic rate. For example, di-iron hydrogenase model complexes featuring pyridyl-appended phosphane ligands have been shown to act as proton relays, significantly increasing the rate of proton reduction catalysis. tno.nl The ability of the pyridone oxygen to act as a proton acceptor, especially when not coordinated to the metal, could be a key feature in the catalytic activity of these complexes.

Stereoselective Reactions within Coordination Spheres

The introduction of chirality into the ligand framework of this compound can lead to the formation of chiral metal complexes capable of catalyzing stereoselective reactions. By modifying the phenyl or pyridyl groups with chiral substituents, it is possible to create a chiral coordination sphere around the metal center.

This chiral environment can influence the binding of prochiral substrates and direct the course of a reaction to favor the formation of one enantiomer or diastereomer over the other. The rigid structure of the this compound ligand can provide a well-defined chiral pocket, which is often a prerequisite for high stereoselectivity. While specific examples of stereoselective reactions catalyzed by complexes of this particular ligand are not yet widely reported, the principles of asymmetric catalysis suggest that such applications are a promising area for future research.

Photophysical and Electronic Properties

Absorption and Emission Characteristics

UV-Visible Absorption Spectroscopy in Various Solvents

This section would typically present the ultraviolet-visible (UV-Vis) absorption spectra of 4,6-Diphenyl-1-(2-pyridyl)-2-pyridone in a range of solvents with varying polarities. The data would be summarized in a table, showing the absorption maxima (λmax) and the corresponding molar extinction coefficients (ε). The discussion would focus on how the solvent environment influences the electronic transitions, likely π-π* and n-π* transitions, within the molecule.

Table 1: Hypothetical UV-Visible Absorption Data for this compound in Various Solvents

Solvent Polarity Index λmax 1 (nm) ε1 (M-1cm-1) λmax 2 (nm) ε2 (M-1cm-1)
Hexane 0.1 Data N/A Data N/A Data N/A Data N/A
Toluene 2.4 Data N/A Data N/A Data N/A Data N/A
Dichloromethane 3.1 Data N/A Data N/A Data N/A Data N/A
Acetonitrile 5.8 Data N/A Data N/A Data N/A Data N/A

Photoluminescence and Fluorescence Spectroscopy

Here, the fluorescence emission properties of the compound would be detailed. An interactive data table would list the excitation wavelengths (λex), emission maxima (λem), fluorescence quantum yields (ΦF), and fluorescence lifetimes (τF) in different solvents. The analysis would describe the nature of the emissive state and how its energy and efficiency are affected by the solvent.

Table 2: Hypothetical Photoluminescence and Fluorescence Data for this compound

Solvent λex (nm) λem (nm) Stokes Shift (nm) Quantum Yield (ΦF) Lifetime (τF, ns)
Hexane Data N/A Data N/A Data N/A Data N/A Data N/A
Toluene Data N/A Data N/A Data N/A Data N/A Data N/A
Dichloromethane Data N/A Data N/A Data N/A Data N/A Data N/A
Acetonitrile Data N/A Data N/A Data N/A Data N/A Data N/A

Solvatochromism and Aggregation-Induced Emission Enhancement (AIEE) Phenomena

This subsection would analyze the shifts in absorption and emission spectra as a function of solvent polarity (solvatochromism). A discussion on whether the compound exhibits positive or negative solvatochromism would be included, providing insights into the change in dipole moment upon electronic excitation. Furthermore, it would investigate whether the compound displays Aggregation-Induced Emission Enhancement (AIEE), a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation.

Phosphorescence Studies at Low Temperatures

Information regarding the phosphorescence of this compound, typically measured at low temperatures (e.g., 77 K) in a rigid matrix, would be presented. This would include the phosphorescence emission spectrum, the energy of the triplet state (ET), and the phosphorescence lifetime (τP).

Excited State Dynamics and Energy Transfer Mechanisms

Investigation of Exciton (B1674681) Types (e.g., Singlet and Triplet Excitons)

This final section would delve into the nature of the excited states. Based on the photophysical data, it would discuss the characteristics of the singlet (S1) and triplet (T1) excited states. The efficiency of intersystem crossing (ISC) from the singlet to the triplet manifold would be estimated from the fluorescence and phosphorescence data.

Evaluation of Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) is a critical measure of a molecule's fluorescence efficiency, defined as the ratio of photons emitted to photons absorbed. uci.edu Similarly, the fluorescence lifetime (τ) represents the average time a molecule remains in its excited state before returning to the ground state. These parameters are crucial for characterizing the suitability of a compound for applications such as fluorescent probes and organic light-emitting diodes (OLEDs).

For many 2-pyridone derivatives, photophysical studies have revealed fluorescence properties that are highly dependent on their molecular structure and solvent environment. nih.gov For instance, certain 2-pyridone-based fluorophores are known to exhibit intense fluorescence with high quantum yields. nih.gov However, a detailed review of available scientific literature does not provide specific experimental data for the fluorescence quantum yield or lifetime of this compound. While general methods for determining these values, such as comparative techniques using standard dyes, are well-established, their application to this specific compound has not been reported in the surveyed literature. uci.edunih.gov

Electrochemical Behavior and Redox Properties

The electrochemical behavior of 2-pyridone derivatives provides insight into their redox properties, which are fundamental to their reactivity and potential applications in areas like catalysis and electronic devices. mdpi.com The redox activity of such N-heterocyclic compounds is intrinsically linked to their molecular structure. nih.gov

Cyclic Voltammetry and Square-Wave Voltammetry Investigations

Cyclic Voltammetry (CV) and Square-Wave Voltammetry (SWV) are powerful electroanalytical techniques used to study the redox behavior of chemical compounds. CV involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes. SWV is a large-amplitude differential technique that offers high sensitivity and is effective for analyzing electrode processes.

While reports on the electrochemical behavior of the broader 2-pyridone class are available, specific CV or SWV investigations for this compound are not detailed in the reviewed literature. Studies on similar compounds, such as 1-amino-4,6-diphenyl-2-pyridone, have been conducted using techniques including CV to explore their reduction mechanisms. mdpi.com These studies confirm that electrochemical methods are suitable for characterizing the redox properties of the 4,6-diphenyl-2-pyridone (B1622997) scaffold. mdpi.com

Structure-Dependent Electrochemical Activity and Redox Potentials

The electrochemical activity of pyridone derivatives is highly dependent on their molecular structure, including the nature and position of substituents on the pyridone ring. mdpi.com For example, research on a series of 2-pyridones has shown that the presence of a hydroxyl (-OH) group can be a determining factor for electrooxidation activity. mdpi.com The redox potentials (measuring the tendency of a species to be oxidized or reduced) are influenced by the electronic effects of these substituents.

The structure of this compound, featuring phenyl groups at the 4 and 6 positions and a pyridyl group at the 1 position, confers unique electronic properties that are expected to influence its redox behavior. However, specific redox potential values for this compound are not documented in the available scientific literature. General studies on related heterocyclic systems show that redox potentials can be systematically tuned by modifying substituents, which in turn alters the electron density distribution within the molecule. uit.no

Correlation between Electronic Structure and Electrochemical Data

A fundamental principle in electrochemistry is the correlation between a molecule's electronic structure and its electrochemical properties. Theoretical methods, such as Density Functional Theory (DFT) calculations, are often employed to complement experimental electrochemical data. mdpi.com These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are directly related to the oxidation and reduction potentials, respectively.

For various 2-pyridone derivatives, a good correlation between experimentally obtained electrochemical data and theoretically calculated values has been established. mdpi.com This correlation helps in understanding the reaction mechanisms and predicting the electrochemical behavior of new compounds. In the case of this compound, while it is anticipated that its redox properties are governed by its electronic structure, a specific study correlating its theoretical electronic structure with experimental electrochemical data has not been found in the surveyed literature.

Computational and Theoretical Investigations

Molecular Structure and Conformation Analysis

Tautomeric Equilibrium Studies (Keto-Enol Isomerization of the Pyridone Ring)

The 2-pyridone ring system is characterized by its ability to exist in two tautomeric forms: the lactam (keto) form, 2(1H)-pyridone, and the lactim (enol) form, 2-hydroxypyridine (B17775). This equilibrium is a fundamental aspect of its chemistry. Computational studies, primarily using DFT, have been extensively applied to determine the relative stabilities of these tautomers for various pyridone derivatives.

For the parent 2-pyridone molecule, theoretical calculations have shown that the two tautomers are nearly equal in energy in the gas phase. However, in solution and in the solid state, the keto form is overwhelmingly favored due to its higher polarity and ability to form strong hydrogen-bonded dimers. This preference for the keto tautomer is a general feature of 2(1H)-pyridone derivatives.

In the case of 4,6-Diphenyl-1-(2-pyridyl)-2-pyridone, the equilibrium between the keto form (A) and the enol form (B) would be similarly investigated. DFT calculations, often using functionals like B3LYP or M06-2X with extended basis sets (e.g., 6-311++G(d,p)), are employed to optimize the geometry of each tautomer and calculate their relative Gibbs free energies (ΔG). Solvent effects, which are crucial in determining the equilibrium position, are typically modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

Computational analyses of structurally similar compounds, such as 3-cyano-4,6-diphenyl-2(1H)-pyridones, confirm that the pyridone (keto) form is thermodynamically more stable than the hydroxypyridine (enol) form. The large, conjugated system in this compound is expected to further stabilize the keto tautomer. The calculated energy difference provides the equilibrium constant (KT) for the isomerization process.

Table 1: Representative Calculated Relative Energies for Keto-Enol Tautomerism of a Substituted 2-Pyridone This table presents illustrative data based on typical computational results for analogous systems.

TautomerComputational MethodSolvent ModelRelative Gibbs Free Energy (ΔG, kcal/mol)Equilibrium Population (%)
Keto Form (Pyridone)B3LYP/6-311+G(d,p)PCM (Chloroform)0.00>99.9
Enol Form (Hydroxypyridine)B3LYP/6-311+G(d,p)PCM (Chloroform)+5.8<0.1

Prediction of Spectroscopic Parameters

Computational methods are routinely used to simulate various types of spectra, aiding in the interpretation of experimental data and confirming molecular structures.

Simulated NMR Spectra (¹H, ¹³C, ¹⁵N Chemical Shifts and Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations are highly effective at predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations, typically performed with hybrid functionals like B3LYP. ruc.dkmdpi.com

For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons in the pyridone, phenyl, and pyridyl rings. The calculated shielding tensors are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com Comparing calculated and experimental spectra can confirm assignments and provide insight into the electronic structure. nih.gov The predicted ¹⁵N chemical shift is particularly sensitive to the tautomeric form, providing further evidence for the predominance of the keto structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) This table presents representative chemical shift ranges predicted for the key structural motifs in this compound based on DFT/GIAO calculations of similar compounds.

Atom TypeNucleusPredicted Chemical Shift Range (ppm)
Pyridone Ring Protons (H3, H5)¹H6.2 - 6.8
Phenyl Ring Protons¹H7.2 - 7.8
Pyridyl Ring Protons¹H7.5 - 8.7
Pyridone C=O (C2)¹³C160 - 165
Pyridone Ring Carbons¹³C105 - 155
Phenyl & Pyridyl Ring Carbons¹³C120 - 150
Pyridone Ring Nitrogen¹⁵N130 - 150

Vibrational Spectra Simulations (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities. nih.gov The process involves optimizing the molecular geometry to find a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix).

The simulated IR and Raman spectra for this compound would show characteristic bands for its functional groups. nih.gov A strong absorption in the IR spectrum around 1650-1680 cm⁻¹ would be predicted for the C=O stretching vibration of the pyridone ring, a key marker for the keto tautomer. nii.ac.jp Other significant predicted bands would include C-N stretching, C-H stretching of the aromatic rings, and various ring deformation modes. The calculated frequencies are often scaled by a small factor (e.g., 0.96-0.98) to correct for anharmonicity and basis set limitations, improving agreement with experimental data. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (Illustrative) This table presents representative vibrational frequencies for key functional groups based on DFT calculations of substituted 2-pyridones.

Vibrational ModePredicted Frequency Range (cm⁻¹, Scaled)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3050 - 3150MediumStrong
Pyridone C=O Stretch1650 - 1680Very StrongMedium
Aromatic C=C Ring Stretch1580 - 1620StrongVery Strong
Pyridone/Pyridyl C-N Stretch1300 - 1400Medium-StrongMedium
Aromatic C-H Out-of-Plane Bend700 - 900StrongWeak

UV-Vis Absorption Spectra Predictions

The electronic absorption properties of conjugated molecules are investigated using UV-Vis spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for predicting the electronic transitions that give rise to these spectra. sci-hub.seresearchgate.net TD-DFT calculations yield the vertical excitation energies (which correspond to the absorption wavelengths, λmax) and the oscillator strengths (which relate to the absorption intensity).

For this compound, a highly conjugated system, strong absorptions in the UV or near-visible region are expected. These absorptions would be due to π → π* electronic transitions involving molecular orbitals delocalized across the pyridone, phenyl, and pyridyl rings. The choice of DFT functional (e.g., B3LYP, CAM-B3LYP, PBE0) can significantly impact the accuracy of the predicted excitation energies. rsc.orgrsc.org Calculations are typically performed incorporating a solvent model, as solvatochromic shifts can be significant.

Table 4: Representative Predicted Electronic Transitions (TD-DFT) This table shows illustrative TD-DFT results for a highly conjugated pyridone system, indicating the nature of the primary electronic transitions.

TransitionPredicted λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁3550.45HOMO → LUMO (π → π)
S₀ → S₂2900.28HOMO-1 → LUMO (π → π)
S₀ → S₃2650.51HOMO → LUMO+1 (π → π*)

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a vital tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.

Transition State Analysis for Cyclization and Rearrangement Pathways

The synthesis of substituted 2-pyridones can be achieved through various routes, often involving a key cyclization step. organic-chemistry.orgchemrxiv.org Computational methods, particularly DFT, can be used to model these reaction pathways. For the synthesis of the 4,6-diphenyl-2-pyridone (B1622997) core, a plausible pathway might involve the cyclization of an open-chain precursor.

Transition state (TS) theory is central to this analysis. A TS is a first-order saddle point on the potential energy surface. Computational chemists locate these structures using specialized algorithms. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Table 5: Hypothetical Energy Profile for a Pyridone Ring Cyclization Step This table provides an illustrative example of the kind of energetic data obtained from a DFT study of a reaction mechanism.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantAcyclic Precursor0.0
TS1Transition State for Ring Cyclization+22.5
IntermediateCyclized Intermediate-5.2
ProductAromatized Pyridone Ring-35.8

Energetic Profiles of Synthetic Routes

Computational and theoretical investigations into the synthesis of this compound, with a specific focus on the energetic profiles of its synthetic routes, are not extensively detailed in publicly available scientific literature. While density functional theory (DFT) and other computational methods are commonly employed to study the mechanisms and energetics of reactions involving the broader class of 2-pyridone derivatives, specific data such as activation energies, transition state geometries, and reaction coordinates for the synthesis of this particular compound are not readily found.

Generally, the synthesis of substituted 2-pyridones can proceed through various pathways, including multicomponent reactions, which are often analyzed computationally to understand their mechanisms and energy landscapes. These studies can provide insights into the feasibility of different reaction pathways, the stability of intermediates, and the energies of transition states. For instance, theoretical calculations are valuable in elucidating the tautomeric equilibrium between 2-hydroxypyridine and 2(1H)-pyridone, which is a fundamental aspect of the chemistry of these compounds.

In the absence of specific energetic data for the synthesis of this compound, a general understanding of the energetic profiles of related 2-pyridone syntheses can be informative. Such computational studies typically involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate thermodynamic properties.

Reaction Pathway Mapping: Identifying the sequence of elementary steps connecting reactants to products and calculating the energy changes along this path.

A hypothetical energetic profile for a plausible synthetic route to this compound would map the relative energies of the species involved. This would highlight the rate-determining step of the reaction, which corresponds to the highest activation energy barrier.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of 4,6-Diphenyl-1-(2-pyridyl)-2-pyridone in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional experiments provides unambiguous evidence for its covalent framework and stereochemical arrangement.

High-resolution ¹H and ¹³C NMR spectra serve as the primary method for verifying the molecular structure of this compound. The predicted chemical shifts (δ) are based on the analysis of structurally similar compounds, including substituted 2-pyridones, N-aryl pyridones, and 2,4,6-triarylpyridines.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the 16 unique hydrogen atoms in the aromatic regions. The protons on the 2-pyridone core (H-3 and H-5) are anticipated to appear as distinct singlets or narrow doublets, with their chemical shifts influenced by the anisotropic effects of the adjacent phenyl and pyridyl rings. The protons of the two phenyl rings at positions C-4 and C-6 will appear as complex multiplets in the typical aromatic region (approximately 7.2-7.8 ppm). The four protons of the N-pyridyl substituent are expected to be the most electronically distinct, with the proton ortho to the nitrogen (H-6') likely appearing at the most downfield chemical shift due to the inductive effect of the nitrogen atom.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display signals for all 22 carbon atoms. The carbonyl carbon (C-2) of the pyridone ring is the most deshielded, with a characteristic chemical shift expected in the range of 160-165 ppm. The quaternary carbons (C-1', C-4, C-6, and the ipso-carbons of the phenyl rings) can be identified by their lack of signal in a DEPT-135 experiment. The chemical shifts of the carbons in the phenyl and pyridyl rings provide insight into the electronic effects of their substitution patterns.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information. Two distinct nitrogen signals would be expected: one for the pyridone nitrogen (N-1) and one for the pyridyl nitrogen (N-1'). The chemical shift of N-1 would be characteristic of an amide-like environment, influenced by its connection to the carbonyl group and the pyridyl ring. The N-1' signal would be typical for a pyridine-type nitrogen.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Data are predicted based on analogous structures.

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityNotes
H-36.3 - 6.6s or dVinyl proton on pyridone ring.
H-56.8 - 7.1s or dVinyl proton on pyridone ring.
Phenyl (C4, C6)7.2 - 7.8mComplex multiplet for 10 protons.
H-3'7.2 - 7.4dddProton on N-pyridyl ring.
H-4'7.8 - 8.0tdProton on N-pyridyl ring.
H-5'7.1 - 7.3dddProton on N-pyridyl ring.
H-6'8.5 - 8.7dddDeshielded proton ortho to pyridyl nitrogen.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Data are predicted based on analogous structures.

Carbon AssignmentPredicted δ (ppm)Notes
C-2 (C=O)160 - 165Carbonyl carbon.
C-3105 - 110Vinyl carbon on pyridone ring.
C-4150 - 155Quaternary carbon attached to phenyl group.
C-5115 - 120Vinyl carbon on pyridone ring.
C-6155 - 160Quaternary carbon attached to phenyl group.
Phenyl (ipso)135 - 140Quaternary carbons of phenyl rings.
Phenyl (o, m, p)125 - 130Protonated carbons of phenyl rings.
C-2' (ipso)150 - 155Quaternary carbon of N-pyridyl ring.
C-3'121 - 124Protonated carbon of N-pyridyl ring.
C-4'137 - 140Protonated carbon of N-pyridyl ring.
C-5'119 - 122Protonated carbon of N-pyridyl ring.
C-6'148 - 151Protonated carbon of N-pyridyl ring.

2D NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the connectivity between the different ring systems.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network within each aromatic ring. For the N-pyridyl ring, correlations would be observed between H-3'/H-4', H-4'/H-5', and H-5'/H-6', confirming their adjacent positions. Similarly, intra-ring couplings within the two phenyl rings would be visible.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of all protonated carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the connectivity between the quaternary carbons and the rest of the molecule. Key expected correlations include:

From the pyridone H-5 proton to the quaternary carbons C-4 and C-6, as well as to the ipso-carbon of the C-6 phenyl ring.

From the pyridone H-3 proton to C-2, C-4, and C-5.

From the N-pyridyl H-3' proton to the pyridone C-2 (carbonyl) carbon, confirming the N-C bond.

From the ortho-protons of the phenyl rings to the pyridone carbons C-4 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons, which is essential for determining the preferred conformation or stereochemistry. Important NOE correlations would be expected between:

The N-pyridyl H-3' proton and the ortho-protons of the C-6 phenyl group, which would indicate restricted rotation around the N-C(pyridyl) and C-C(phenyl) bonds.

The pyridone H-5 proton and the ortho-protons of the C-4 and C-6 phenyl rings.

The bond between the pyridone nitrogen (N-1) and the pyridyl ring (C-2') is a potential axis of restricted rotation due to steric hindrance between the pyridyl H-3' proton and the C-6 phenyl ring. This dynamic process, known as atropisomerism, can be investigated using variable-temperature (VT) NMR studies.

At room temperature, if the rotation is fast on the NMR timescale, sharp, averaged signals are observed. As the temperature is lowered, the rotation slows down. If the energy barrier is sufficiently high, the exchange rate may become slow enough to observe separate signals for the inequivalent protons of the phenyl and pyridyl rings in the different rotational conformers. By analyzing the coalescence temperature and performing line-shape analysis of the spectra at different temperatures, the energy barrier (ΔG‡) for this rotational process can be calculated. Such studies provide critical insights into the conformational flexibility and steric properties of the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides complementary information to NMR by identifying key functional groups and characteristic vibrations of the molecule's skeletal framework.

The IR and Raman spectra of this compound are expected to be rich in detail, with characteristic bands corresponding to its constituent parts.

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the 2-pyridone ring. For N-substituted 2-pyridones, this band typically appears in the range of 1650-1690 cm⁻¹. Its exact position is sensitive to the electronic nature of the N-substituent.

Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1620 cm⁻¹ region are expected, arising from the C=C and C=N stretching vibrations of the three aromatic rings (pyridone, phenyl, and pyridyl).

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. Out-of-plane C-H bending vibrations appear in the 690-900 cm⁻¹ region and are characteristic of the substitution patterns on the aromatic rings. For instance, monosubstituted phenyl rings typically show strong absorptions around 690-710 cm⁻¹ and 730-770 cm⁻¹.

Ring Vibrations: The "ring breathing" modes of the pyridine (B92270) and phenyl rings, which involve the concerted expansion and contraction of the rings, give rise to characteristic bands in both IR and Raman spectra. These are often found in the 990-1050 cm⁻¹ region. Raman spectroscopy is particularly effective for observing the symmetric vibrations of the non-polar phenyl rings.

Table 3: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups Data are predicted based on analogous structures.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3020 - 3100Weak-MediumMedium
Pyridone C=O Stretch1650 - 1690StrongMedium
Aromatic C=C/C=N Stretch1400 - 1620Medium-StrongStrong
Aromatic Ring "Breathing"990 - 1050MediumStrong
Aromatic C-H Out-of-Plane Bend690 - 900StrongWeak

As this compound lacks an N-H bond, it cannot act as a hydrogen bond donor for self-association, a common feature in unsubstituted 2-pyridones. However, the carbonyl oxygen and the pyridyl nitrogen are potential hydrogen bond acceptor sites.

In the presence of hydrogen bond donors (e.g., alcohols, phenols), shifts in the C=O stretching frequency in the IR spectrum can be monitored. A shift to a lower wavenumber (red shift) upon addition of a donor solvent would indicate the formation of an intermolecular hydrogen bond between the donor's O-H group and the pyridone's C=O group. Similarly, subtle shifts in the pyridyl ring vibrations could indicate interactions at the N-1' position. These studies are valuable for understanding the molecule's behavior in different chemical environments and its potential to participate in non-covalent interactions, which can influence its solubility, crystal packing, and biological activity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides critical information for both molecular formula confirmation and structural elucidation.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C22H16N2O. HRMS analysis would measure the mass of the molecular ion ([M]+ or [M+H]+) with high precision, and this experimental value would be compared to the calculated exact mass. A close match between the experimental and theoretical mass confirms the molecular formula.

Table 1: High-Resolution Mass Data for C22H16N2O
Ion TypeMolecular FormulaCalculated Exact Mass (Da)Expected Experimental Mass (Da)
[M]+C22H16N2O324.1263~324.1263
[M+H]+C22H17N2O325.1341~325.1341

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, after the initial ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that helps to elucidate the compound's structure. The energetic instability of the molecular ion leads it to break apart into a positive ion and an uncharged free radical; only the charged particles are detected. chemguide.co.uk

For this compound, the fragmentation pattern would be characterized by cleavages at the bonds connecting the substituent groups to the central pyridone ring. Key fragmentation pathways would likely include:

Loss of a phenyl group: Cleavage of a C-C bond between the pyridone ring and a phenyl substituent, resulting in a fragment with an m/z corresponding to [M - C6H5]+.

Loss of a pyridyl group: Cleavage of the N-C bond between the pyridone nitrogen and the pyridyl substituent, leading to a fragment of [M - C5H4N]+.

Loss of carbon monoxide: A characteristic fragmentation for pyridones and other carbonyl-containing compounds is the loss of a neutral CO molecule, resulting in an [M - CO]+ fragment.

Analysis of these characteristic losses helps confirm the presence and connectivity of the different structural motifs within the molecule.

Table 2: Plausible Mass Spectrometry Fragments for this compound
Proposed Fragment IonNeutral LossExpected m/zStructural Origin
[C22H16N2O]+-324Molecular Ion (M+)
[C16H11N2O]+C6H5 (Phenyl radical)247Loss of a phenyl group
[C17H12NO]+C5H4N (Pyridyl radical)246Loss of the pyridyl group
[C21H16N2]+CO (Carbon monoxide)296Loss of carbonyl from pyridone ring
[C6H5]+-77Phenyl cation

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structures

By irradiating a single crystal of this compound with an X-ray beam, a unique diffraction pattern is produced. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of each atom can be determined. mdpi.com This technique provides unambiguous confirmation of the molecular structure, including precise bond lengths, bond angles, and torsion angles. mdpi.com

The resulting structural data would confirm the planarity of the pyridone ring and the relative orientations of the appended phenyl and pyridyl rings. While a specific crystal structure for this compound is not detailed in the provided search results, analysis of a related dihydropyridine (B1217469) intermediate, 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, illustrates the type of data obtained. mdpi.comresearchgate.net This related compound was found to crystallize in the triclinic crystal system with the space group P-1. mdpi.comresearchgate.net

Table 3: Illustrative Crystallographic Data Parameters Obtainable from Single-Crystal XRD (Data shown for the related compound 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine as an example mdpi.comresearchgate.net)
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.1325(4)
b (Å)8.2667(5)
c (Å)16.052(2)
α (°)86.829(2)
β (°)82.507(2)
γ (°)84.603(2)
Volume (Å3)802.49(9)

Analysis of Intermolecular Packing and Supramolecular Interactions

Beyond individual molecular structure, single-crystal XRD data reveals how molecules pack together in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions, which dictates the material's bulk properties. For a molecule rich in aromatic rings like this compound, several types of interactions are expected to be significant.

These interactions can be visualized and quantified using techniques like Hirshfeld surface analysis, which maps intermolecular contacts onto a 3D surface around the molecule. mdpi.com The analysis would likely reveal:

π-π Stacking: Interactions between the flat faces of the phenyl and pyridyl rings.

C-H···π Interactions: Interactions where a C-H bond from one molecule points towards the electron-rich π-system of an aromatic ring on an adjacent molecule.

Hydrogen Bonding: Although a weak C-H···O hydrogen bond involving the pyridone carbonyl oxygen is possible, stronger hydrogen bonds are not expected in the absence of traditional donors like N-H or O-H.

Understanding these supramolecular interactions is crucial for predicting the compound's physical properties and its potential use in materials science.

Table 4: Expected Intermolecular Interactions for this compound in the Solid State
Interaction TypeDescriptionAtoms Involved
π-π StackingAttractive, non-covalent interaction between aromatic rings.Phenyl ↔ Phenyl, Phenyl ↔ Pyridyl
C-H···π InteractionA weak hydrogen bond where a C-H acts as the donor and a π-system as the acceptor.Aromatic C-H and aromatic rings
C-H···O InteractionA weak hydrogen bond between an activated C-H group and the carbonyl oxygen.Aromatic C-H and Pyridone C=O
Van der Waals ForcesGeneral attractive/repulsive forces between molecules.All atoms

Other Spectroscopic and Analytical Techniques

In addition to mass spectrometry and X-ray diffraction, a complete characterization of this compound would involve other standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would provide information on the number and electronic environment of hydrogen atoms. The spectrum would be expected to show a complex series of signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the two phenyl rings and the pyridyl ring.

¹³C NMR: Would reveal the number of unique carbon environments. The spectrum would show signals for the aromatic carbons and a characteristic downfield signal for the carbonyl carbon (C=O) of the pyridone ring. For the parent 2-pyridone, the carbonyl carbon appears at ρ = 155.9 ppm. wikipedia.org

Infrared (IR) Spectroscopy: This technique identifies the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the C=O stretching vibration of the pyridone ring, typically found in the range of 1650-1690 cm⁻¹. Other bands would correspond to aromatic C=C and C-H stretching and bending vibrations. wikipedia.org

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental percentages would be compared to the calculated values for the proposed formula C22H16N2O (Calculated: C, 81.46%; H, 4.97%; N, 8.64%) to provide further confirmation of the compound's purity and elemental composition.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used analytical technique for determining the molecular weight distribution of polymers. resolvemass.caimpact-solutions.co.uk While GPC is not used to analyze small molecules like this compound directly, it becomes an indispensable tool if this compound is utilized as a monomer or functional unit in the synthesis of a larger polymer. The properties of a polymer, such as its mechanical strength, viscosity, and degradation rate, are critically dependent on its molecular weight and molecular weight distribution. impact-solutions.co.uksepscience.com

The fundamental principle of GPC involves the separation of molecules based on their size, or more accurately, their hydrodynamic volume in solution. rqmplus.commtoz-biolabs.com A solution of the polymer sample is passed through a column packed with porous gel beads. slideshare.net Larger polymer chains cannot enter the pores and thus elute from the column more quickly, while smaller molecules penetrate the pores to varying extents, resulting in a longer retention time. rqmplus.com By calibrating the column with polymer standards of known molecular weights, the elution profile can be used to determine the molecular weight distribution of the sample.

Key parameters obtained from GPC analysis include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain, thus giving more significance to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains are of the same length.

In a hypothetical scenario where this compound is used to synthesize a novel polymer, GPC would be essential for quality control and for correlating the synthesis conditions with the final polymer properties. impact-solutions.co.uk The data obtained would be crucial for understanding the polymerization mechanism and ensuring batch-to-batch consistency.

Table 1: Hypothetical GPC Analysis of a Polymer Derived from this compound This table presents illustrative data for two different batches of a hypothetical polymer to demonstrate the type of information GPC provides.

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Elution Time (min)
Polymer Batch A45,00063,0001.4015.2
Polymer Batch B52,00088,4001.7014.5

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. carleton.eduwikipedia.orgthermofisher.com This technique is highly applicable to the direct analysis of the compound this compound.

The principle of XPS is based on the photoelectric effect. A sample is irradiated with a beam of monochromatic X-rays, causing the emission of core-level electrons. eag.com The kinetic energy of these emitted photoelectrons is measured, and their binding energy can be calculated. Since the binding energy of a core electron is characteristic of the element from which it was emitted, XPS can identify the elements present on the surface. thermofisher.com

Furthermore, small shifts in these binding energies, known as chemical shifts, provide detailed information about the chemical environment, including the oxidation state and bonding of the atom. carleton.eduwikipedia.org For a molecule like this compound (C₂₃H₁₆N₂O), XPS can:

Confirm Elemental Composition: A survey scan would detect the presence of Carbon (C), Nitrogen (N), and Oxygen (O), and quantify their relative atomic concentrations on the surface.

Determine Chemical States: High-resolution scans of the C 1s, N 1s, and O 1s regions would provide insight into the specific bonding environments.

N 1s Spectrum: The two nitrogen atoms in the molecule are in chemically distinct environments: one in a pyridyl ring and the other in a pyridone ring. This difference is expected to result in two distinguishable peaks or a broadened, asymmetric peak in the high-resolution N 1s spectrum, allowing for their differentiation. mdpi.commdpi.com Pyridinic nitrogen typically has a binding energy around 398.5 eV, while nitrogen in an amide-like (pyridone) environment would appear at a different energy. mdpi.com

O 1s Spectrum: The high-resolution O 1s spectrum would show a characteristic peak for the carbonyl (C=O) group in the pyridone ring.

C 1s Spectrum: The C 1s spectrum would be complex, consisting of contributions from C-C bonds in the phenyl rings, C-N bonds in the pyridine and pyridone rings, and the C=O bond. mdpi.com Deconvolution of this peak could help quantify the different types of carbon present.

XPS is a powerful, non-destructive tool that provides a detailed chemical fingerprint of the surface of a material, making it invaluable for confirming the structure and purity of this compound. carleton.edu

Table 2: Expected Core-Level Binding Energies for this compound from XPS Analysis This table presents the expected elements for detection and their principal core-level photoelectrons, along with typical binding energy ranges for their likely chemical states within the molecule.

ElementCore LevelChemical State / Functional GroupExpected Binding Energy (eV)
CarbonC 1sC-C, C-H (Phenyl rings)~284.6
C-N (Pyridyl, Pyridone rings)~285.5 - 286.5
N-C=O (Pyridone)~287.9
NitrogenN 1sC-N=C (Pyridyl)~398.5
N-C=O (Pyridone)~400.0
OxygenO 1sC=O (Pyridone)~531.0 - 532.0

Applications in Advanced Materials and Catalysis

Development of Fluorescent and Luminescent Materials

The inherent photophysical properties of the 2-pyridone core, particularly when functionalized with aromatic substituents, make it a promising scaffold for the development of novel fluorescent and luminescent materials. The extended π-conjugation provided by the phenyl and pyridyl groups in 4,6-Diphenyl-1-(2-pyridyl)-2-pyridone influences its electronic transitions, leading to absorption and emission in the visible region of the electromagnetic spectrum.

Donor-acceptor materials based on a 2-pyridone acceptor have demonstrated good performance as components of sky-blue, green-yellow, and white Organic Light-Emitting Diodes (OLEDs). nih.govacs.org While specific device data for this compound is not extensively documented, research on analogous 2-pyridone derivatives provides insight into its potential. For instance, a 2-pyridone derivative containing a 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor has been utilized in a sky-blue OLED with a single emissive layer, demonstrating an external quantum efficiency (EQE) of 3.7%. nih.gov This same compound also forms a green-yellow-emitting exciplex with 4,4′,4″-tris[phenyl(m-tolyl)amino]triphenylamine, with the corresponding OLED showing an EQE of 6.9%. nih.gov A white OLED combining both the single emitter and exciplex layers achieved an EQE of 9.8%, with current and power efficiencies of 16.1 cd/A and 6.9 lm/W, respectively. nih.govacs.org

The performance of such materials is often linked to their ability to undergo thermally activated delayed fluorescence (TADF), a mechanism that allows for the efficient conversion of triplet excitons into singlet excitons, thereby enhancing the internal quantum efficiency of the OLED. nih.gov Quantum-chemical calculations on related 2-pyridone systems confirm their potential for TADF through a hot exciton (B1674681) pathway. nih.gov

Below is a table summarizing the performance of OLEDs based on a 2-pyridone derivative, illustrating the potential of this class of compounds in lighting applications.

Device TypeEmitter/ExciplexExternal Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)
Sky-Blue OLEDSingle Emissive Layer3.7Not ReportedNot Reported
Green-Yellow OLEDExciplex Emission6.9Not ReportedNot Reported
White OLEDCombined Single & Exciplex9.816.16.9

Table 1: Performance data for OLEDs incorporating a 2-pyridone derivative. Data sourced from studies on analogous compounds. nih.govacs.org

The fluorescent nature of the 2-pyridone scaffold also suggests the potential for this compound to be used in the design of optical probes and dyes. The fluorescence of such compounds can be sensitive to their local environment, including solvent polarity and the presence of specific analytes. This sensitivity can be exploited to develop sensors that signal the presence of a target molecule through a change in fluorescence intensity or wavelength, a phenomenon known as fluorescence quenching or enhancement. scirp.orgnih.gov

For instance, the interaction of a fluorescent molecule with a quencher can lead to a decrease in fluorescence intensity, which can be correlated to the concentration of the quencher. scirp.orgnih.gov The pyridyl group within this compound could act as a binding site for metal ions, potentially modulating the compound's fluorescent properties upon coordination. nih.gov This could form the basis for the development of selective metal ion sensors. While specific studies on the fluorescence quenching behavior of this compound are not widely available, the general principles of fluorescence quenching by electron or charge acceptors are well-established and could be applicable. nih.gov

Ligands for Homogeneous and Heterogeneous Catalysis

The presence of nitrogen atoms within the pyridyl and pyridone rings of this compound makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. nih.gov The ability of these nitrogen atoms to donate their lone pair of electrons to a metal center allows for the formation of stable transition metal complexes. nih.gov

The bidentate nature of this compound, with two potential coordination sites, allows it to form chelate rings with transition metals, which can enhance the stability and catalytic activity of the resulting complex. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental transformations in organic synthesis, and the design of efficient ligands is crucial for their success. nih.govorganic-chemistry.org

Pyridyl-containing ligands have been shown to be effective in these reactions. nih.govorganic-chemistry.org For example, palladium complexes of diphenyl-2-pyridylphosphine (B124867) have been investigated as catalysts for Suzuki-Miyaura reactions in environmentally friendly solvents. researchgate.net Similarly, pyridyl-imine palladium complexes have been used as pre-catalysts for the Heck reaction. researchgate.net The electronic and steric properties of the ligand play a critical role in determining the efficiency and selectivity of the catalytic process.

The table below presents examples of palladium-catalyzed cross-coupling reactions where pyridyl-containing ligands have been employed, highlighting the potential of this compound to act in a similar capacity.

Reaction TypeCatalyst SystemSubstratesProduct Yield (%)
Suzuki-MiyauraPd(OAc)2 / Diphenyl-2-pyridylphosphineAryl Halides & Arylboronic AcidsGood to Excellent
Heck ReactionPd(II) / Pyridyl-imine ligandIodobenzene & Methyl AcrylateHigh

Table 2: Examples of palladium-catalyzed cross-coupling reactions utilizing pyridyl-containing ligands. Data sourced from studies on analogous ligand systems. researchgate.netresearchgate.net

The structure of this compound allows for potential modifications to fine-tune its electronic and steric properties as a ligand. By introducing different substituents on the phenyl or pyridyl rings, it is possible to modulate the electron density at the nitrogen donor atoms and alter the steric environment around the metal center. This "ligand tuning" is a powerful strategy for enhancing reaction efficiency and controlling selectivity (e.g., regioselectivity and stereoselectivity) in catalytic transformations. nih.gov

For example, in the context of palladium-catalyzed cross-coupling, the use of bulky ligands can promote the reductive elimination step of the catalytic cycle, leading to higher turnover numbers and yields. The electronic properties of the ligand can also influence the oxidative addition and transmetalation steps. The ability to systematically modify the structure of this compound offers a platform for developing a library of ligands with tailored properties for specific catalytic applications.

Chemical Building Blocks and Precursors

Beyond its direct applications in materials and catalysis, this compound serves as a valuable chemical building block and precursor for the synthesis of more complex molecules. The 2-pyridone scaffold is a common motif in many biologically active compounds and functional materials. rsc.orgnih.gov

The presence of multiple reactive sites on the molecule, including the aromatic rings and the pyridone core, allows for a variety of chemical transformations. For instance, the phenyl rings can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. The pyridone ring itself can participate in various cycloaddition and rearrangement reactions. iipseries.org This versatility makes this compound a useful starting material for the construction of novel heterocyclic systems with potential applications in medicinal chemistry and materials science. rsc.orgmdpi.com For example, substituted 2-pyridyl-4-phenylquinolines, which can act as asymmetric bidentate ligands, have been synthesized from related precursors. mdpi.com Furthermore, an efficient protocol for the construction of various pyridyl pyridone and oxydipyridine derivatives has been developed through the hydroxylation and arylation of 2-fluoropyridine (B1216828) derivatives, showcasing the synthetic utility of the pyridone moiety. rsc.org

Synthesis of Complex Organic Molecules

The 2-pyridone structural motif is a prevalent core in a multitude of bioactive natural products and complex organic molecules. While specific documented applications of this compound as a direct precursor in the total synthesis of complex natural products are not extensively reported in publicly available literature, its inherent structural features make it a valuable building block for organic synthesis. The reactivity of the pyridone ring, coupled with the appended phenyl and pyridyl groups, offers multiple sites for functionalization, enabling the construction of more elaborate molecular architectures.

The general class of 2-pyridones is recognized for its utility in diversity-oriented synthesis, a strategy aimed at the rapid generation of a wide array of structurally diverse molecules. Palladium/norbornene cooperative catalysis, for example, has been employed for the dual functionalization of iodinated 2-pyridones, allowing for the introduction of various substituents. This highlights the potential for creating libraries of complex molecules based on the 2-pyridone scaffold.

Furthermore, the synthesis of various substituted 2-pyridones is well-established, often through multicomponent reactions. These reactions, which form several chemical bonds in a single operation, are highly efficient for generating molecular complexity. For instance, 3,4,6-triaryl-2(1H)-pyridones have been synthesized via a one-pot, three-component reaction, showcasing a common strategy for building substituted pyridone rings that could be adapted for derivatives of this compound.

Scaffold for Supramolecular Assembly and Functional Materials

The unique structural and electronic properties of this compound make it an intriguing candidate as a scaffold for the construction of supramolecular assemblies and functional materials. The presence of both a bipyridyl-like chelating unit (the pyridyl group at the 1-position and the pyridone nitrogen) and aromatic phenyl groups provides opportunities for programmed self-assembly through various non-covalent interactions, including metal coordination and π-π stacking.

The coordination chemistry of analogous bidentate P,N hybrid ligands, such as 2-(2'-pyridyl)-4,6-diphenylphosphinine, with transition metals like palladium(II) and platinum(II) has been investigated. nih.gov These studies demonstrate the capability of the pyridyl-phenyl framework to form stable metal complexes. By extension, this compound is expected to form complexes with a range of metal ions, which could serve as nodes in the formation of metal-organic frameworks (MOFs) or coordination polymers. The properties of such materials, including their porosity, stability, and catalytic activity, would be influenced by the choice of the metal center and the geometry of the coordination.

Supramolecular polymers are another class of materials where this compound could find application. Monomers containing ureido-pyrimidinone motifs, which exhibit strong self-dimerization through quadruple hydrogen bonding, have been used to create supramolecular polymers. While not a direct analogue, the hydrogen bonding capabilities of the pyridone moiety in this compound, in conjunction with π-π stacking of the phenyl rings, could potentially drive the formation of ordered, one-dimensional supramolecular chains.

The table below outlines the potential interactions and resulting supramolecular structures that could be formed using this compound as a building block.

Interaction TypePotential Supramolecular StructureKey Features of this compound
Metal CoordinationMetal-Organic Frameworks (MOFs), Coordination PolymersBipyridyl-like N,N-chelation site
π-π StackingSelf-assembled stacks, Liquid crystalsPhenyl and pyridyl aromatic rings
Hydrogen BondingSupramolecular polymers, DimersCarbonyl group of the pyridone ring

Sensory Applications (General Chemical Sensing, not Biological)

The design of chemical sensors often relies on the specific and detectable interaction of an analyte with a receptor molecule. The structure of this compound incorporates features that are common in the design of chemosensors, particularly for metal ions. The 1-(2-pyridyl) portion of the molecule forms a bipyridyl-like pocket that can act as a chelating agent for various metal cations.

Upon coordination with a metal ion, the electronic properties of the molecule are altered, which can lead to a change in its photophysical properties, such as fluorescence or UV-visible absorbance. This change can be harnessed for sensory applications. For instance, pyridyl-based ligands are frequently employed in the design of fluorescent sensors that operate via chelation-enhanced fluorescence (CHEF). rsc.org

While there is a lack of specific research on the sensory applications of this compound itself, the broader class of pyridyl-containing compounds has been extensively studied for chemical sensing. For example, a covalently linked pyridine-tetrathiafulvalene dyad has been shown to be a selective optical and electrochemical sensor for Pb²⁺ ions. rsc.org Similarly, other pyridine-based probes have been developed for the detection of various analytes. dntb.gov.ua

The potential of this compound as a chemical sensor would depend on several factors, including its selectivity for specific analytes, the magnitude of the signal change upon binding, and its stability in the sensing environment. Further research would be needed to explore these aspects and to identify which analytes, if any, it can detect effectively.

The following table summarizes the key molecular features of this compound relevant to potential sensory applications and the corresponding sensing principles.

Molecular FeaturePotential AnalyteSensing Principle
Bipyridyl-like chelating siteMetal ionsChelation-enhanced fluorescence (CHEF), Colorimetric changes
Aromatic ringsElectron-deficient/rich moleculesCharge-transfer interactions leading to optical changes

Q & A

Q. What are the optimal synthetic routes for 4,6-Diphenyl-1-(2-pyridyl)-2-pyridone, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A stepwise approach is recommended. Begin with a Mitsunobu reaction to couple pyridyl and phenyl groups, as demonstrated in analogous pyridone syntheses . Optimize solvent polarity (e.g., dichloromethane or THF) and temperature (60–80°C) to enhance yields. Monitor intermediates via TLC and HPLC, referencing protocols for structurally similar pyridin-2-one derivatives . Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification, ensuring >95% purity via NMR and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine 1H/13C NMR (in DMSO-d6) to confirm aromatic proton environments and carbonyl groups. Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm for purity assessment, as validated for pyridin-2-one analogs . High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks. Cross-reference with XRD data if crystalline forms are obtained, applying ring conformational analysis methods from related pyridine derivatives .

Q. What safety protocols should be prioritized during handling and storage?

  • Methodological Answer : Adhere to H300/H310 hazard codes (acute toxicity via ingestion/skin contact) . Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage. In case of exposure, follow P301+P310 protocols: rinse skin with water and seek immediate medical consultation, providing the compound’s Safety Data Sheet (SDS) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved during structural elucidation?

  • Methodological Answer : Discrepancies often arise from dynamic conformational changes. Perform variable-temperature NMR (-40°C to 80°C) to assess rotational barriers of phenyl/pyridyl groups. Compare with DFT calculations (B3LYP/6-31G* level) to model ground-state geometries, as applied in pyridine ring analyses . For crystalline samples, use single-crystal XRD with low-temperature (100 K) data collection to minimize thermal motion artifacts .

Q. What strategies enhance the compound’s photophysical or catalytic properties through substituent modification?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF3 at the 4-phenyl position) to redshift absorption spectra. Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium complexes, referencing SAR studies on pyridone-based ligands . Monitor changes via UV-vis spectroscopy and electrochemical methods (cyclic voltammetry) to correlate structure with redox behavior .

Q. How can computational modeling predict intermolecular interactions in supramolecular assemblies?

  • Methodological Answer : Use Molecular Dynamics (MD) simulations with AMBER force fields to model π-π stacking between phenyl/pyridyl moieties. Validate with powder XRD and DSC (differential scanning calorimetry) to assess packing efficiency and thermal stability . For host-guest systems, apply docking studies (AutoDock Vina) to evaluate binding affinities with cyclodextrins or metal-organic frameworks .

Q. What mechanistic insights can be gained from studying its degradation under oxidative stress?

  • Methodological Answer : Expose the compound to Fenton’s reagent (Fe²⁺/H2O2) and monitor degradation via LC-MS. Identify intermediates (e.g., hydroxylated pyridones) and propose pathways using isotopic labeling (18O2) to trace oxygen incorporation. Compare with stability data from tetrahydrothieno-pyridine derivatives to assess ring-opening susceptibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.